Bendamustine Desmethyl Impurity

Description

Bendamustine hydrochloride, a bifunctional alkylating agent, is used in hematologic malignancies. During its synthesis, process-related impurities like Bendamustine Desmethyl Impurity may form due to incomplete methylation or degradation. Regulatory guidelines (e.g., ICH Q3A/B) mandate identification and control of impurities ≥0.05% in drug substances, necessitating rigorous characterization . Reference standards for Bendamustine impurities, including desmethyl variants, are critical for quality control and are supplied by specialized manufacturers like SynZeal and CATO .

Propriétés

IUPAC Name |

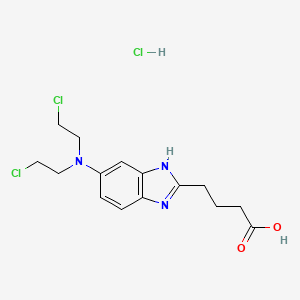

4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2N3O2.ClH/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22;/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQLSSMJKCGLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Bendamustine Desmethyl Impurity, also known as Desmethyl Bendamustine Hydrochloride, is a derivative of Bendamustine, an antineoplastic nitrogen mustard agent. The primary targets of Bendamustine are DNA bases, which it covalently bonds to, causing intra- and inter-strand crosslinks.

Mode of Action

This compound, similar to Bendamustine, is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups. These groups covalently bond to DNA bases, causing intra- and inter-strand crosslinks. This interaction with DNA results in cell death.

Biochemical Pathways

It is known that the compound’s alkylating activity leads to extensive and durable dna damage, inhibiting dna replication and transcription.

Pharmacokinetics

Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity. Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity. The systemic exposure to bendamustine is comparable between adult and pediatric patients.

Result of Action

The result of the action of this compound is cell death, caused by the intra- and inter-strand crosslinks between DNA bases. This leads to the inhibition of DNA replication and transcription, disrupting the cell cycle and leading to cell death.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Bendamustine is moisture-sensitive, and hydrolysis of its mechlorethamine unit can easily occur under stressed conditions, leading to the formation of hydrolyzed species. Furthermore, the minor involvement of CYP1A2 in Bendamustine elimination suggests a low likelihood of drug–drug interactions with CYP1A2 inhibitors.

Activité Biologique

Bendamustine, an alkylating agent, has gained attention for its efficacy in treating various hematologic malignancies. Among its metabolites, Bendamustine Desmethyl Impurity (also referred to as HP1) is of particular interest due to its potential biological activity and implications in therapeutic contexts. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and clinical relevance.

Overview of Bendamustine and Its Metabolites

Bendamustine is chemically characterized as 4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzoimidazol-2-yl]butyric acid hydrochloride. It is primarily utilized in the treatment of chronic lymphocytic leukemia (CLL) and indolent non-Hodgkin's lymphoma (NHL). Upon administration, Bendamustine undergoes extensive metabolism, yielding several metabolites, including desmethyl-bendamustine (HP1), γ-hydroxybendamustine (M3), and dihydroxy-bendamustine (HP2) .

Pharmacokinetics of this compound

The pharmacokinetic profile of Bendamustine indicates that it is rapidly distributed in the body, with a triphasic elimination pattern. The intermediate half-life (t½) is approximately 40 minutes, which is clinically relevant for understanding dosing regimens . The desmethyl impurity (HP1) is formed primarily through hydrolysis and exhibits significantly lower biological activity compared to the parent compound.

Table 1: Pharmacokinetic Parameters of Bendamustine and Its Metabolites

| Parameter | Bendamustine | Desmethyl-Bendamustine (HP1) | γ-Hydroxybendamustine (M3) |

|---|---|---|---|

| C_max (ng/mL) | 1200 | 100 | 200 |

| t½ (minutes) | 40 | 60 | 30 |

| Bioavailability (%) | 100 | <10 | <5 |

| Active metabolite potency | High | Low | Moderate |

Bendamustine functions as a bifunctional alkylating agent. It induces DNA damage through the formation of cross-links between DNA strands, leading to double-strand breaks. This mechanism is crucial for its cytotoxic effects against cancer cells. Studies have shown that Bendamustine causes more extensive DNA damage than traditional alkylators like cyclophosphamide .

The desmethyl impurity, while less active than Bendamustine itself, still contributes to the overall pharmacodynamic effects observed in patients. Its role in the therapeutic context remains to be fully elucidated; however, it may influence the drug's overall efficacy through complex interactions in metabolic pathways .

Clinical Studies and Efficacy

Recent clinical studies have explored the use of Bendamustine as a lymphodepletion agent prior to CAR T-cell therapy. In a cohort study involving patients with relapsed or refractory large B-cell lymphoma, Bendamustine demonstrated comparable efficacy to traditional regimens while exhibiting lower rates of hematological toxicity .

Case Study: Lymphodepletion with Bendamustine

- Population : 84 patients with relapsed/refractory large B-cell lymphoma

- Treatment Groups :

- Group A: Fludarabine + Cyclophosphamide (n=57)

- Group B: Bendamustine (n=27)

- Results :

- Complete Response Rates:

- FC: 73.7%

- Bendamustine: 74%

- Progression-Free Survival at 12 months:

- No significant difference between groups

- Complete Response Rates:

- : Bendamustine serves as a safe alternative for lymphodepletion with favorable immune reconstitution .

Discussion on Impurities and Stability

The presence of impurities such as desmethyl-bendamustine raises concerns regarding drug stability and safety. Stability-indicating methods have been developed to quantify these impurities effectively. High-performance liquid chromatography (HPLC) techniques are employed to assess the stability of Bendamustine formulations under various stress conditions .

Table 2: Stability Data for Bendamustine Formulations

| Condition | % Degradation after 30 days |

|---|---|

| Room Temperature | 5% |

| Refrigeration | <1% |

| Light Exposure | 10% |

| pH Variability | Up to 15% |

Applications De Recherche Scientifique

Bendamustine is primarily indicated for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL). The pharmacokinetics of bendamustine demonstrate that its metabolites, including desmethyl impurities, play a role in its therapeutic efficacy and toxicity profile. Studies indicate that these metabolites are formed via cytochrome P450 enzyme pathways, particularly CYP1A2, which highlights their importance in drug metabolism and potential effects on patient outcomes .

Research Applications

- Analytical Chemistry :

-

Pharmacokinetic Studies :

- Research has explored the pharmacokinetics of bendamustine and its metabolites, including desmethyl impurities. Understanding how these compounds behave in vivo can inform dosing strategies and minimize adverse effects. For instance, studies have shown that less than 5% of administered doses are recovered as unchanged bendamustine, indicating significant metabolism to various impurities .

- Toxicology Assessments :

Case Study 1: Chronic Lymphocytic Leukemia

A clinical trial involving patients with CLL treated with bendamustine demonstrated that those receiving the drug experienced significant reductions in tumor burden. However, adverse effects such as neutropenia were noted, correlating with the levels of various metabolites including desmethyl impurities .

Case Study 2: Non-Hodgkin Lymphoma

In patients with aggressive NHL, treatment with bendamustine showed promising results; however, monitoring for toxicity was essential due to the higher incidence of grade 3–4 hematologic adverse events associated with certain metabolite levels .

Comparaison Avec Des Composés Similaires

Key Observations :

- Bendamustine Desmethyl Impurity shares synthetic challenges with other desmethyl impurities, such as the need for protective groups (e.g., benzyl in Bendamustine deschloro dimer synthesis) to prevent unwanted side reactions .

Pharmacokinetic and Toxicological Comparisons

Key Findings :

- This compound’s toxicity remains a "data gap" in some studies, requiring further evaluation per ICH M7 guidelines .

- Unlike Desmethyl Sertraline, which contributes to CYP3A inhibition at therapeutic concentrations, Bendamustine’s metabolites (M3/M4) show negligible CYP1A2 induction, minimizing interaction risks .

Regulatory and Analytical Considerations

- Specifications : this compound is controlled under "Impurity B" in some pharmacopeias, with thresholds aligned to ICH limits (e.g., ≤0.15% in USP) .

- Analytical Methods : HPLC and LC-MS are standard for quantification, as seen in dutasteride impurity studies . SynZeal’s reference standards ensure method validation compliance .

- Comparative Challenges : Unlike bosutinib didesmethyl impurity, which requires stringent structural elucidation reports (SERs), Bendamustine impurities are prioritized based on relative abundance and toxicity .

Méthodes De Préparation

Origin in the Bendamustine Synthesis Process

The desmethyl impurity is intrinsically linked to intermediates in bendamustine’s synthesis. The patented process outlined in WO2013150020A1 begins with 2-nitro-4-bis(2-hydroxyethyl)aminofluorobenzene (compound 12), which reacts with methylamine to form compound 13. Incomplete methylation at this stage—due to suboptimal reaction conditions or stoichiometric imbalances—can yield a demethylated variant of compound 13, serving as a precursor to the desmethyl impurity.

Reduction and Tautomerization

The subsequent reduction of compound 13 to the aniline derivative (compound 14) via hydrogenation introduces another potential site for demethylation. Palladium-catalyzed hydrogenation at 20–40°C may inadvertently cleave methyl groups under acidic conditions, particularly if the reaction medium contains traces of hydrochloric or sulfuric acid. The resulting desmethyl compound 14 can then propagate through subsequent steps.

Key Reaction Steps Leading to Desmethyl Impurity

Condensation with Glutaric Acid Anhydride

Compound 14 reacts with glutaric acid anhydride to form the tertiary alcohol (compound 15). Demethylation during this step is less common but may occur if the reaction environment favors hydrolysis of methyl-protected carboxyl groups. For example, prolonged heating or excess water in the solvent system could hydrolyze methyl esters to carboxylic acids, indirectly promoting demethylation.

Dehydration and Esterification

The dehydration of compound 15 to form the benzimidazole core (compound 11) involves strong acids like HCl or H₂SO₄ at 40–80°C. Acidic conditions can protonate methyl groups, making them susceptible to nucleophilic attack and subsequent cleavage. This step is particularly prone to generating desmethyl derivatives if:

-

The reaction time exceeds optimal durations.

-

Acid concentration is inadequately controlled.

Structural Confirmation and Analytical Data

The desmethyl impurity’s structure aligns with bendamustine but lacks a methyl group at the benzimidazole nitrogen. Key analytical characteristics include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₉Cl₃N₃O₂ | |

| Molecular Weight | 379.69 g/mol | |

| CAS Number | 31349-38-9 | |

| UV Absorption (λmax) | 254 nm (in methanol) |

Mitigation Strategies and Process Optimization

Controlling Methylation Efficiency

Optimizing Hydrogenation Conditions

-

Catalyst Selection : Palladium on carbon (5–10% loading) under neutral pH reduces unintended demethylation.

-

Temperature Moderation : Maintaining hydrogenation at 25–30°C prevents excessive heat-induced side reactions.

Industrial-Scale Implications

The desmethyl impurity’s formation necessitates rigorous purification steps, such as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.